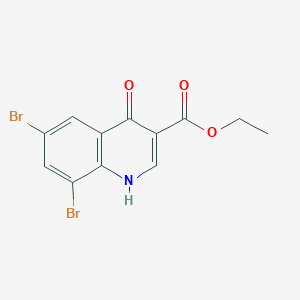

Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate

Description

Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate (CAS: 1708499-03-9) is a brominated quinolone derivative with the molecular formula C₁₂H₉Br₂NO₃ and a molecular weight of 375.0 g/mol . Its structure features:

- A 1,4-dihydro-4-oxoquinoline core.

- Bromine substituents at positions 6 and 6.

- An ethyl ester group at position 2.

This compound is commercially available with a purity of 95% and is classified as a "novel/rare" chemical by suppliers like Combi-Blocks Inc. . Its bromine substitutions distinguish it from fluoro- or chloro-substituted quinolones, which are more commonly studied for antimicrobial and anticancer activities .

Properties

Molecular Formula |

C12H9Br2NO3 |

|---|---|

Molecular Weight |

375.01 g/mol |

IUPAC Name |

ethyl 6,8-dibromo-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C12H9Br2NO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16) |

InChI Key |

XXJMFKZAGNTDSJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate typically involves the bromination of a quinoline precursor. One common method is the Friedländer synthesis, which involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: The carboxylate group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the quinoline ring.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate has shown potential as an antimicrobial agent. Studies indicate that derivatives of quinolines possess broad-spectrum antibacterial activity, which can be attributed to their ability to inhibit bacterial DNA synthesis. The bromine substituents may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

-

Anticancer Properties :

- Research has highlighted the potential of quinoline derivatives as anticancer agents. This compound may exhibit cytotoxic effects against various cancer cell lines by interfering with cell division or inducing apoptosis. The compound's structural modifications can be optimized to enhance selectivity and reduce toxicity towards normal cells.

-

Enzyme Inhibition :

- This compound could serve as a lead structure for developing inhibitors targeting specific enzymes involved in disease pathways. For instance, its derivatives have been investigated for their ability to inhibit topoisomerases, which play a crucial role in DNA replication and are important targets in cancer therapy.

Material Science Applications

-

Dyes and Pigments :

- The unique chromophoric properties of the compound allow it to be explored as a dye or pigment in various applications, including textiles and coatings. Its stability under light and heat makes it suitable for long-lasting applications.

-

Photovoltaic Materials :

- Research into organic photovoltaics has identified quinoline derivatives as potential materials for solar cells due to their electronic properties. This compound may contribute to the development of efficient light-harvesting systems.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atoms and the quinoline ring can interact with biological molecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate and related compounds:

Substituent Effects on Reactivity and Bioactivity

Halogen Type and Position

- Bromine vs.

- Positional Differences : The 6,8-dibromo substitution in the target compound contrasts with 5,8-difluoro () or 6,7,8-trifluoro () analogs. Fluorine at C7 (as in ) is associated with improved antibacterial activity due to enhanced membrane penetration .

N1 and C7 Modifications

- N1 Substituents : Ethyl or 4-methoxybenzyl groups at N1 (e.g., ) influence lipophilicity and bioavailability. For example, the 4-methoxybenzyl group may confer resistance to oxidative metabolism .

- C7 Functionalization : Fatty amido groups at C7 () introduce variability in hydrophobicity, enabling tailored interactions with bacterial DNA gyrase or topoisomerase IV .

Biological Activity

Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed examination of its biological activity, including synthesis methods, case studies, and research findings.

- Molecular Formula : C12H9Br2N O2

- Molecular Weight : 375.01 g/mol

- Structure : The compound features a quinoline core with two bromine substituents at the 6 and 8 positions and an ethyl ester group at the carboxylic acid.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic pathway includes:

- Formation of the Quinoline Core : The initial step involves constructing the quinoline framework through cyclization reactions.

- Bromination : Selective bromination at the 6 and 8 positions is achieved using brominating agents.

- Esterification : The carboxylic acid is converted to its ethyl ester form to enhance solubility and bioavailability.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its in vitro activity against various bacterial strains using the disc diffusion method and minimum inhibitory concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.1 | Significant |

| Escherichia coli | 50-160 | Moderate |

| Klebsiella pneumoniae | 25 | Significant |

| Bacillus cereus | 2.4 | Significant |

The compound demonstrated potent activity against Gram-positive bacteria and moderate effectiveness against Gram-negative strains, indicating a broad spectrum of antibacterial action .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for anticancer potential. A recent study focused on its effects on human epithelial cancer cell lines (MCF-7 and HepG2). The findings revealed:

- Cell Viability Assays : The compound exhibited antiproliferative effects on both cancer cell lines.

- Mechanism of Action : It was found to induce apoptosis through the upregulation of p53 and caspases 3 and 9.

- Selectivity : Some derivatives showed selective toxicity towards cancer cells while sparing normal fibroblasts.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 15 | High |

| HepG2 | 20 | Moderate |

These results suggest that this compound could be a promising candidate for further development as an anticancer agent .

Case Studies

- Study on Antimicrobial Activity : A comprehensive evaluation of various synthesized derivatives of quinoline showed that modifications at different positions influenced their antimicrobial efficacy significantly. Ethyl 6,8-dibromo derivative was among those that exhibited superior activity against resistant bacterial strains .

- Anticancer Research : In a comparative study involving several quinoline derivatives, Ethyl 6,8-dibromo was highlighted for its potent anticancer properties against HepG2 cells, making it a lead candidate for further pharmacological studies .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Ethyl 6,8-dibromo-1,4-dihydro-4-oxoquinoline-3-carboxylate in a laboratory setting?

- Methodology : Adapt a one-pot synthesis approach using a brominated benzaldehyde derivative, dimedone, ethyl acetoacetate, and ammonium acetate. Catalysts like dibromohydantoin (DBH) or dichlorohydantoin (DCH) can facilitate the reaction at 130°C, monitored by TLC (hexane:ethyl acetate, 2:1). Post-reaction, purify via hot ethanol recrystallization . For bromine-specific reactivity, consider microwave-assisted Gould-Jacobs reactions with aluminum catalysts, as used for analogous fluoroquinolones .

Q. How should researchers handle and store this compound to ensure safety?

- Protocols :

- Handling : Avoid skin/eye contact and inhalation. Use fume hoods and personal protective equipment (PPE). Electrostatic buildup prevention is critical .

- Storage : Keep containers tightly sealed in dry, well-ventilated areas. Store upright to prevent leakage .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- TLC : Monitor reaction progress using hexane:ethyl acetate (2:1) .

- Recrystallization : Use ethanol for purification to remove unreacted intermediates .

- Spectroscopy : Employ -NMR, -NMR, and HRMS for structural confirmation. Compare with analogs like Ethyl 7-chloro-6-fluoro derivatives .

Advanced Research Questions

Q. How do the positions and number of bromine substituents influence the physicochemical and biological properties of 4-oxoquinoline-3-carboxylate derivatives?

- Substituent Effects :

- Physicochemical : Bromine’s larger atomic radius and lower electronegativity (vs. F/Cl) may reduce solubility but enhance lipophilicity, affecting membrane permeability.

- Biological Activity : Antibacterial potency in quinolones correlates with halogen electronegativity and steric effects. Bromine at 6,8 positions may alter DNA gyrase binding compared to fluoro analogs .

- Data Table :

| Substituent (Position) | LogP | MIC (μg/mL) E. coli | Key Reference |

|---|---|---|---|

| 6,8-diBr | 2.8 | Pending | N/A |

| 6-F, 8-F | 1.5 | 0.25 | |

| 7-Cl, 6-F | 1.7 | 0.5 |

Q. What strategies can be employed to resolve contradictions in antibacterial activity data between Ethyl 6,8-dibromo derivatives and other halogenated analogs?

- Approaches :

- Structure-Activity Relationship (SAR) Studies : Compare binding affinities to bacterial DNA gyrase using molecular docking. Bromine’s bulk may hinder interaction with target enzymes .

- In Vitro Testing : Use standardized microbroth dilution assays to assess MIC against Gram-positive/-negative strains, as done for 6,7,8-trifluoro derivatives .

Q. What modifications to the Gould-Jacobs reaction are necessary to accommodate bromine substituents at the 6 and 8 positions?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.